Ethyl 2-amino-4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-5-carboxylate
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Overview
Description
2-Amino-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid ethyl ester is a complex organic compound with a unique structure that includes a thiazole ring, an amino group, and a silyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid ethyl ester typically involves multiple steps. One common method includes the protection of the hydroxyl group with a silyl protecting group, followed by the formation of the thiazole ring through cyclization reactions. The amino group is introduced via nucleophilic substitution reactions. The final esterification step involves the reaction of the carboxylic acid with ethanol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The silyl ether can be replaced with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the silyl ether group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.
Scientific Research Applications
2-Amino-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid ethyl ester involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the thiazole ring can participate in π-π interactions. The silyl ether group can be hydrolyzed under physiological conditions, releasing the active compound.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylthiazole: Lacks the silyl ether and ester groups, making it less versatile in chemical reactions.
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole: Similar structure but lacks the amino group, reducing its potential for biological interactions.
Properties
CAS No. |
907545-48-6 |
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Molecular Formula |
C13H24N2O3SSi |
Molecular Weight |
316.49 g/mol |
IUPAC Name |
ethyl 2-amino-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H24N2O3SSi/c1-7-17-11(16)10-9(15-12(14)19-10)8-18-20(5,6)13(2,3)4/h7-8H2,1-6H3,(H2,14,15) |
InChI Key |
QUISMIBDDAHNRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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